molecular formula C17H22N4OS B5671210 1-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperidin-3-ol

1-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperidin-3-ol

Cat. No. B5671210
M. Wt: 330.4 g/mol
InChI Key: IFPUBHCHRUEQSR-UHFFFAOYSA-N
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Description

1-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperidin-3-ol is a compound with a complex molecular structure involving pyrimidine and piperidine moieties. It is part of a broader class of chemical compounds that have been the subject of various studies due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrimidine and piperidine compounds involves multiple steps and chemical reactions. For instance, Kambappa et al. (2017) describe the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which involve characterizations like FTIR, 1H-NMR, and mass spectral analysis (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category often features hydrogen bonding and various conformations. Orozco et al. (2009) discuss a compound with pyrimidine and piperidine units linked by hydrogen bonds in a complex sheet structure (Orozco et al., 2009).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of different molecular structures. As per Quiroga et al. (2010), compounds with pyrimidine and piperidine exhibit complex sheet structures generated by multiple hydrogen bonds (Quiroga et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and molecular conformation, are notable. For example, Sijia (2011) analyzed the crystal structure of a related compound, observing nonplanar molecular shapes and specific conformational features (Sijia, 2011).

Chemical Properties Analysis

Chemical properties, such as reactivity with different chemical groups and the formation of salts or adducts, are key aspects of these compounds. The study by Orozco et al. (2009) on a salt-type adduct involving a pyrimidine derivative highlights these chemical properties (Orozco et al., 2009).

properties

IUPAC Name

1-[6-amino-2-[(2-methylphenyl)methylsulfanyl]pyrimidin-4-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-5-2-3-6-13(12)11-23-17-19-15(18)9-16(20-17)21-8-4-7-14(22)10-21/h2-3,5-6,9,14,22H,4,7-8,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPUBHCHRUEQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=CC(=N2)N3CCCC(C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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